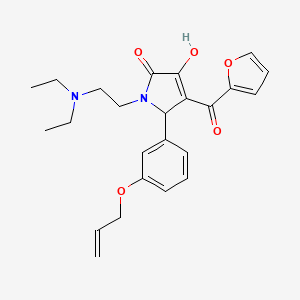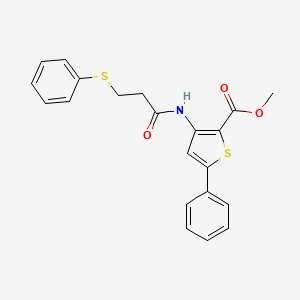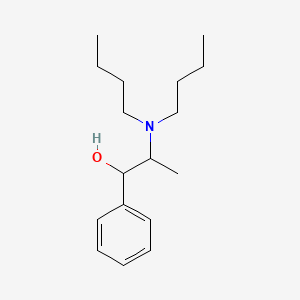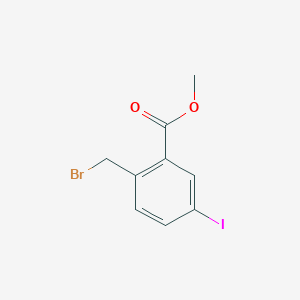
5-(3-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-(Allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one is an intriguing compound with multifaceted applications in various scientific fields. Its unique structure allows it to interact in specific ways with biological molecules and chemical reagents, making it a valuable subject of study.
Preparation Methods
Synthetic Routes:
Step 1: : Begin with the base compound, 3-(allyloxy)aniline. React it with diethylamine in the presence of a suitable catalyst to form the intermediate, N-(3-(allyloxy)phenyl)-N-diethylamine.
Step 2: : Introduce furan-2-carboxylic acid to the intermediate in an acylation reaction, yielding the key intermediate compound.
Step 3: : Cyclize the key intermediate under appropriate conditions to form the pyrrolidinone ring, yielding the target compound.
Industrial Production: Industrial synthesis typically scales up these reactions using large reactors and optimized reaction conditions, ensuring high yields and purity. Parameters like temperature, pressure, and catalysts are meticulously controlled.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the allyloxy and hydroxyl groups.
Reduction: : Its carbonyl and furan moieties make it a candidate for reduction reactions.
Substitution: : Both electrophilic and nucleophilic substitution reactions are feasible, particularly at the phenyl and furan rings.
Oxidation: : Common oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: : Halogenating agents and nucleophiles in aprotic solvents at moderate temperatures.
Oxidation: : May yield quinones or epoxides depending on the conditions.
Reduction: : Possible formation of alcohols or saturated compounds.
Substitution: : Halogenated derivatives or other substituted analogs.
Scientific Research Applications
Chemistry: : Used as a synthetic intermediate for other complex molecules.
Biology: : It interacts with specific proteins and enzymes, providing insights into biological processes.
Industry: : Serves as a precursor for materials in manufacturing processes.
Mechanism of Action
This compound acts by interacting with specific molecular targets, such as proteins or enzymes, altering their activity. Its effects are mediated through the binding affinity to active sites and the modulation of biochemical pathways.
Comparison with Similar Compounds
Compared to compounds like 5-(3-methoxyphenyl)-1-(2-(diethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one, this compound shows unique reactivity due to the allyloxy group, offering distinct biochemical interactions. Similar compounds include those with variations in the phenyl and pyrrole substitutions, highlighting its unique functional groups and structural features.
Each of these elements contributes to the comprehensive understanding and potential applications of 5-(3-(allyloxy)phenyl)-1-(2-(diethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-1H-pyrrol-2(5H)-one. Hope this satisfies your curiosity!
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-prop-2-enoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5/c1-4-14-30-18-10-7-9-17(16-18)21-20(22(27)19-11-8-15-31-19)23(28)24(29)26(21)13-12-25(5-2)6-3/h4,7-11,15-16,21,28H,1,5-6,12-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVREWLSDRMKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2436545.png)
![3-(2-ethoxyethyl)-9-(2-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2436546.png)
![3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2436548.png)

![N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-2-(4-methyl-piperidin-1-yl)-acetamide](/img/structure/B2436550.png)
![2-(2,3-dihydro-1H-indene-5-carbonyl)-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B2436553.png)


![4-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B2436559.png)
![Methyl 5-[(4-chlorobenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2436561.png)

![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide](/img/structure/B2436564.png)
![3-tert-butyl-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2436566.png)

